Cas no 111103-90-3 (Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-,(2R,2'R,3'S,8'R)-)

Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-,(2R,2'R,3'S,8'R)- structure
111103-90-3 structure
Nome del prodotto:Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-,(2R,2'R,3'S,8'R)-
Numero CAS:111103-90-3
MF:C30H22O10
MW:542.489689350128
CID:191451
PubChem ID:196642

Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-,(2R,2'R,3'S,8'R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-,(2R,2'R,3'S,8'R)-
    • (2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one
    • genkwanol A
    • Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tet...
    • Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyph
    • (2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-3',4'-dihydro-2'H,3H-spiro[1-benzofuran-2,9'-furo[2,3-h]chromen]-3-one
    • Spiro(benzofuran-2(3H),9'(8'H)-(2H)furo(2,3-h)(1)benzopyran)-3-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-, (2'R-(2'alpha,3'beta,8'alpha,9'alpha))-
    • Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h]-[1]benzopyran]-3-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-, (2R,2'R,3'S,8'R)-
    • 111103-90-3
    • DTXSID50911990
    • 3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-3',4'-dihydro-2'H,3H,8'H-spiro[1-benzofuran-2,9'-furo[2,3-h][1]benzopyran]-3-one
    • (2R,3S,8R)-3,4',5,6'-tetrahydroxy-2,8-bis(4-hydroxyphenyl)spiro[2,3,4,8-tetrahydrofuro[2,3-h]chromene-9,2'-benzofuran]-3'-one
    • CHEMBL1362112
    • HMS2206O17
    • SMR000156236
    • NCGC00247543-01
    • (2R,2''R,3''S,8''R)-3'',4,5'',6-tetrahydroxy-2'',8''-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9''-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one
    • NSC-698799
    • (2R,2'R,3'S,8'R)-3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-2',3',4',8'-tetrahydro-3H-spiro[benzofuran-2,9'-furo[2,3-h]chromen]-3-one
    • NSC698799
    • BDBM115120
    • (2R,2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one
    • (2R,3S,8R,9R)-3,4'',5,6''-tetrahydroxy-2,8-bis(4-hydroxyphenyl)-3''-spiro[2,3,4,8-tetrahydrofuro[2,3-h][1]benzopyran-9,2''-benzofuran]one
    • (2R,3S,8R,9R)-3,4'',5,6''-tetrahydroxy-2,8-bis(4-hydroxyphenyl)spiro[2,3,4,8-tetrahydrofuro[2,3-h]chromene-9,2''-coumaran]-3''-one
    • MLS000574918
    • (2R,2''R,3''S,8''R)-2'',8''-bis(4-hydroxyphenyl)-3'',4,5'',6-tetrakis(oxidanyl)spiro[1-benzofuran-2,9''-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one
    • cid_394845
    • 3,4',5,6'-tetrahydroxy-2,8-bis(4-hydroxyphenyl)spiro[2,3,4,8-tetrahydrofuro[2,3-h]chromene-9,2'-benzofuran]-3'-one
    • Spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-
    • [2'R-(2'alpha,3'beta,8'alpha,9'alpha)]-3',4'-Dihydro-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)-spiro[benzofuran-2(3H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-3-one
    • Inchi: InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)39-26)30(29(38-23)14-3-7-16(32)8-4-14)28(37)24-20(35)9-17(33)10-22(24)40-30/h1-10,12,21,26,29,31-36H,11H2/t21-,26+,29+,30?/m0/s1
    • Chiave InChI: BYBKYSAHKVMKNH-OULVJXPGSA-N
    • Sorrisi: OC1C=CC([C@@H]2[C@@H](O)CC3=C(C4=C(C=C3O)O[C@H](C3C=CC(O)=CC=3)C34OC4=CC(=CC(O)=C4C3=O)O)O2)=CC=1

Proprietà calcolate

  • Massa esatta: 542.12126
  • Massa monoisotopica: 542.121297
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 2
  • Complessità: 947
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 166
  • XLogP3: 4

Proprietà sperimentali

  • Densità: 1.76
  • Punto di ebollizione: 909.3°Cat760mmHg
  • Punto di infiammabilità: 307.6°C
  • Indice di rifrazione: 1.85
  • PSA: 166.14
  • LogP: 3.85600
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica